

DS-9300: A Technical Guide to its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-9300 is a novel, orally bioavailable small molecule that potently and selectively inhibits the histone acetyltransferase (HAT) activity of the homologous proteins EP300 (p300) and CREB-binding protein (CBP).[1][2][3] By targeting the catalytic HAT domain of EP300/CBP, **DS-9300** effectively suppresses the acetylation of specific histone lysine residues, notably H3K18 and H3K27, leading to a downstream modulation of gene expression.[1] This targeted epigenetic modification has shown significant anti-tumor activity in preclinical models of androgen receptor (AR)-positive prostate cancer, including castration-resistant prostate cancer (CRPC).[3][4] This document provides a comprehensive technical overview of the mechanism of action of **DS-9300**, its quantitative effects on histone acetylation and cancer cell proliferation, and detailed protocols for key experimental assays used in its evaluation.

Introduction: The Role of EP300/CBP in Histone Acetylation and Cancer

Histone acetylation is a critical post-translational modification that plays a pivotal role in the regulation of gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs, such as EP300 and CBP, catalyze the transfer of an acetyl group from acetyl-CoA to the ϵ -amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the

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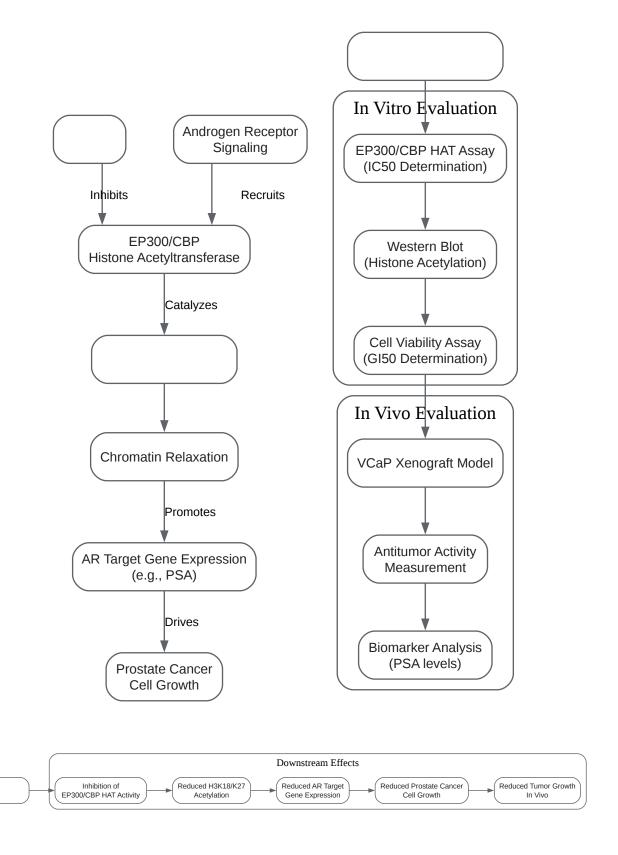
lysine, weakening the interaction between the histones and the negatively charged DNA backbone. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater accessibility of transcriptional machinery to DNA, generally leading to an increase in gene transcription.

The homologous proteins EP300 and CBP are crucial transcriptional co-activators that are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of EP300/CBP activity is implicated in the pathogenesis of various diseases, including cancer. In certain malignancies, such as androgen receptor-positive prostate cancer, the HAT activity of EP300/CBP is essential for the expression of key oncogenic drivers. Therefore, the development of potent and selective inhibitors of EP300/CBP represents a promising therapeutic strategy.

DS-9300: Mechanism of Action

DS-9300 is a highly potent and selective inhibitor of the histone acetyltransferase activity of both EP300 and CBP.[4] Its mechanism of action centers on the direct binding to the HAT domain of these proteins, thereby preventing the acetylation of their histone substrates. This inhibition leads to a dose-dependent reduction in the levels of specific histone acetylation marks, namely H3K18ac and H3K27ac.[1] The suppression of these activating histone marks in the promoter and enhancer regions of androgen receptor target genes, such as the gene encoding for prostate-specific antigen (PSA), results in the downregulation of their expression. [1]





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